4-(4-Methoxy-2-methylphenyl)phenol
Description
4-(4-Methoxy-2-methylphenyl)phenol is an aromatic compound featuring a phenolic hydroxyl group (-OH), a methoxy (-OCH₃) group, and a methyl (-CH₃) substituent on adjacent benzene rings. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science and pharmaceuticals.
Properties
IUPAC Name |
4-(4-methoxy-2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-9-13(16-2)7-8-14(10)11-3-5-12(15)6-4-11/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVDXBWYRNSTJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653583 | |
| Record name | 4'-Methoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176615-27-2 | |
| Record name | 4'-Methoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2-methylphenyl)phenol typically involves the reaction of 4-methoxy-2-methylphenol with phenol under specific conditions. One common method includes the use of a catalyst such as copper in the Ullmann reaction, followed by demethylation with hydrobromic acid in acetic acid . Another method involves the methylation of catechol derivatives using dimethyl sulfate and a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction conditions to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-2-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-(4-Methoxy-2-methylphenyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2-methylphenyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: The compound modulates the expression of inflammatory cytokines and activates antioxidant defense mechanisms.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- 4-Methoxyphenol (CAS 150-76-5): A simpler analog lacking the methyl group, 4-methoxyphenol exhibits strong electron-donating effects from the -OCH₃ group, enhancing phenolic acidity (pKa ~10) compared to unsubstituted phenol. Its UV-Vis absorption peaks at ~280 nm due to π→π* transitions .
- 4-Fluoro-2-(4-methoxybenzyl)phenol (CAS 1426-54-6): Fluorine at the para position relative to -OH creates an electron-withdrawing effect, lowering the pKa compared to methoxyphenols. This compound’s polarity and hydrogen-bonding capacity differ due to the -F substituent . Comparison: The absence of fluorine in 4-(4-Methoxy-2-methylphenyl)phenol suggests higher electron density and reduced acidity relative to fluorinated analogs.
Nonlinear Optical (NLO) Properties
- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: This imidazole derivative exhibits significant third-order NLO properties, with a hyperpolarizability (γ) of 2.26 × 10⁻⁶ esu and a negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W), indicating self-focusing behavior. Its extended π-conjugation and charge-transfer states enhance NLO performance . Comparison: While this compound lacks an imidazole ring, its methoxy and methyl groups may promote moderate hyperpolarizability through localized π-electron redistribution, though likely lower than imidazole derivatives.
Physical and Chemical Properties
Melting Points and Solubility
- 1-(4-Methoxy-2-methylphenyl)-2-propanone: This ketone analog has a predicted melting point of ~132–135°C and solubility in ethanol. The absence of a phenolic -OH group reduces hydrogen bonding, lowering its melting point compared to phenolic analogs .
- 4-Methoxyphenol: Melts at 55–57°C and is highly soluble in polar solvents due to -OH and -OCH₃ groups . Comparison: this compound likely has a higher melting point than 4-methoxyphenol due to increased molecular weight and steric effects but lower solubility in water due to the hydrophobic methyl group.
Hydrogen Bonding and Crystal Packing
- Patterns in Hydrogen Bonding: Phenolic -OH groups typically form strong O–H···O hydrogen bonds, influencing crystal packing. Methoxy groups participate in weaker C–H···O interactions . Inference: The methyl group in this compound may disrupt regular hydrogen-bonding networks, leading to less dense crystal structures compared to unsubstituted methoxyphenols.
Pharmaceutical Intermediates
- 4-(4-Propan-2-ylpiperazin-1-yl)phenol: Used as a building block for drugs due to its piperazine ring, which enhances bioavailability. Its antioxidant properties are attributed to the phenolic -OH group .
Optoelectronic Materials
- Imidazole Derivatives: High NLO performance makes them suitable for optical limiters and data storage devices. Their low bandgap (~2.54 eV) facilitates charge transfer . Inference: While this compound may exhibit weaker NLO activity, its stability and synthetic accessibility could make it a cost-effective alternative for low-demand applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
